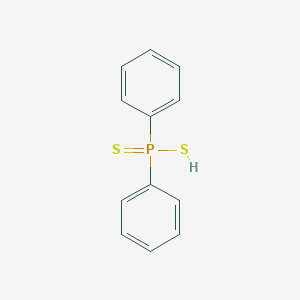

ジフェニルホスフィノジチオ酸

概要

説明

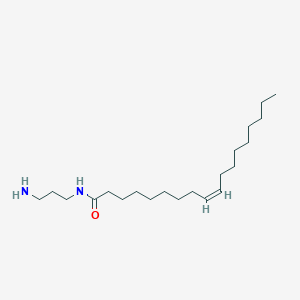

BCE 001は、化学名1,2-ジオレオイル-3-ジメチルアンモニウム-プロパンとしても知られており、カチオン性脂質化合物です。

製造方法

合成経路と反応条件

BCE 001の合成には、オレイン酸とジメチルアミノプロパンを特定の条件下で反応させることが含まれます。 この反応は通常、触媒を必要とし、制御された温度と圧力の下で行われ、目的の生成物が高純度で得られるようにします .

工業生産方法

工業的には、BCE 001は、反応条件を精密に制御できる大型化学反応器を使用して製造されます。 このプロセスには、最終生成物の精製に高性能液体クロマトグラフィー(HPLC)を使用することが含まれます .

科学的研究の応用

BCE 001 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential as a free radical scavenger and its effects on cellular membranes.

Medicine: Investigated for its potential as a memory enhancer and its neuroprotective properties.

Industry: Utilized in the production of liposomes for drug delivery systems

作用機序

BCE 001は、主に細胞膜との相互作用を通じて作用を発揮します。フリーラジカルスカベンジャーとして働き、活性酸素種を中和し、細胞を酸化損傷から保護します。 さらに、BCE 001は、脳血流を増やし、空間認識を向上させることで、記憶を強化します .

類似化合物の比較

類似化合物

セントロフェノキシン: さまざまな研究でBCE 001と比較されてきた、よく知られたノオトロピック化合物です。

ジメチルアミノエタノール(DMAE): 同様のフリーラジカルスカベンジャー特性を持つ別の化合物です.

BCE 001の独自性

BCE 001は、記憶増強剤とフリーラジカルスカベンジャーの両方としての二重の機能性においてユニークです。 さまざまな研究で、セントロフェノキシンよりも強力であることが示されており、さらなる研究開発の有望な候補となっています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BCE 001 involves the reaction of oleic acid with dimethylamino-propane under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, BCE 001 is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product .

化学反応の分析

反応の種類

BCE 001は、次のようなさまざまな化学反応を起こします。

酸化: BCE 001は、強力な酸化剤の存在下で酸化される可能性があります。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムは、一般的に使用される還元剤です。

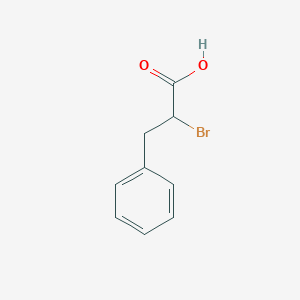

生成される主要な生成物

これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、BCE 001の酸化は通常、カルボン酸の生成をもたらしますが、還元はアルコールを生成する可能性があります .

科学研究への応用

BCE 001は、次のものを含む、幅広い科学研究の応用を持っています。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: フリーラジカルスカベンジャーとしての可能性と、細胞膜への影響について研究されています。

医学: 記憶増強剤としての可能性と、神経保護作用について調査されています。

類似化合物との比較

Similar Compounds

Centrophenoxine: A well-known nootropic compound that has been compared to BCE 001 in various studies.

Dimethylaminoethanol (DMAE): Another compound with similar free radical scavenging properties.

Uniqueness of BCE 001

BCE 001 is unique in its dual functionality as both a memory enhancer and a free radical scavenger. It has been shown to be more potent than Centrophenoxine in various studies, making it a promising candidate for further research and development .

特性

IUPAC Name |

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCCWZZAGLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296960 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-38-9 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key reaction that diphenylphosphinodithioic acid is known for?

A1: Diphenylphosphinodithioic acid is recognized for its ability to efficiently convert nitriles into thioamides. [] This transformation is particularly useful in organic synthesis, as thioamides serve as versatile intermediates for constructing various heterocyclic compounds.

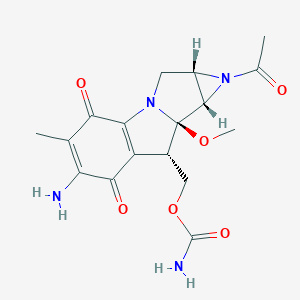

Q2: Can you provide an example of diphenylphosphinodithioic acid's use in synthesizing biologically relevant molecules?

A2: Certainly! Researchers successfully utilized diphenylphosphinodithioic acid to synthesize (5R,8R,10R)-8-(methylthiomethyl)ergoline-6-thiocarboxamide from its corresponding nitrile. [] This ergoline derivative holds potential for pharmacological studies, highlighting the applicability of diphenylphosphinodithioic acid in medicinal chemistry.

Q3: How does diphenylphosphinodithioic acid react with unsaturated compounds?

A3: Diphenylphosphinodithioic acid exhibits interesting regioselectivity in its reactions with vinylidenecyclopropanes. [, ] Unlike thioacetic acid, which adds to the less hindered double bond, diphenylphosphinodithioic acid prefers to add to the more hindered double bond of these strained ring systems. This distinct reactivity profile can be advantageous in designing specific synthetic transformations.

Q4: Has diphenylphosphinodithioic acid been explored in coordination chemistry?

A4: Yes, diphenylphosphinodithioic acid acts as a ligand, forming complexes with metal ions. For instance, it readily coordinates to bismuth (III) ions, yielding bismuth (III) thiophosphinates. [] These complexes have shown promising results as potential antibacterial agents.

Q5: How does the structure of diphenylphosphinodithioic acid influence the activity of its bismuth complexes?

A5: Studies comparing bismuth complexes of diphenylphosphinodithioic acid (with P=S) and its oxygen analog, diphenylphosphinothioic acid (with P=O), reveal that even a small atomic change significantly impacts biological activity. [] The bismuth complexes of diphenylphosphinodithioic acid generally exhibited lower activity against both bacteria and mammalian cells compared to the complexes formed with diphenylphosphinothioic acid. This suggests that the presence of the P=S moiety may influence the complex's interaction with biological targets.

Q6: Are there any large-scale synthesis methods available for diphenylphosphinodithioic acid?

A6: Absolutely! Researchers have developed efficient and scalable one-pot synthetic routes for producing diphenylphosphinodithioic acid and its triethylammonium salt. [] These methods utilize readily available starting materials and provide high yields, making them suitable for industrial applications.

Q7: Can you describe an application of diphenylphosphinodithioic acid in labeling studies?

A7: Diphenylphosphinothioic acid derivatives, including diphenylphosphinodithioic acid, have been investigated as potential reagents for radioactively labeling proteins like immunoglobulins. [] This approach involves reacting the protein with radiolabeled diphenylphosphinothioic acid derivatives, facilitating their tracking and analysis in biological systems.

Q8: Beyond nitriles, what other functional groups does diphenylphosphinodithioic acid react with?

A8: Diphenylphosphinodithioic acid has been shown to react with various functional groups, including carbonyl groups in benzil-monoanils [] and carbon-nitrogen double bonds in unsaturated 5-(4-pyridyl)-1,3,4 oxadiazol derivatives. [] These reactions demonstrate the versatility of diphenylphosphinodithioic acid as a reagent in organic synthesis.

Q9: Are there any studies on the reaction mechanism of diphenylphosphinodithioic acid with nitriles?

A9: While specific mechanistic details are not provided in the provided papers, a dedicated study focuses on elucidating the reaction mechanism of diphenylphosphinodithioic acid with nitriles. [] This research aims to provide a deeper understanding of the reaction pathway and factors influencing its efficiency.

Q10: Has diphenylphosphinodithioic acid been used to modify other organosilicon compounds?

A10: Yes, diphenylphosphinodithioic acid, along with diethyl and dibutyl phosphorodithioates, has been successfully employed to replace chlorine atoms in α-chloromethylmethylalkoxysilanes. [] This substitution reaction highlights the potential of diphenylphosphinodithioic acid in modifying organosilicon compounds for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)

![N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide](/img/structure/B93535.png)

![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)